2-Bromo-N-isopropyl-6-(trifluoromethyl)benzamide
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Overview
Description
2-Bromo-N-isopropyl-6-(trifluoromethyl)benzamide is an organic compound characterized by the presence of bromine, isopropyl, and trifluoromethyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-isopropyl-6-(trifluoromethyl)benzamide typically involves the bromination of N-isopropyl-6-(trifluoromethyl)benzamide. This can be achieved through the reaction of N-isopropyl-6-(trifluoromethyl)benzamide with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can also enhance the scalability and safety of the production process.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The trifluoromethyl group can engage in coupling reactions, forming new carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as N-isopropyl-6-(trifluoromethyl)benzamide derivatives with different functional groups.
Oxidation Products: Oxidized forms of the benzamide core, potentially forming carboxylic acids or ketones.
Coupling Products: Complex aromatic compounds with extended conjugation and potential biological activity.
Scientific Research Applications
2-Bromo-N-isopropyl-6-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-Bromo-N-isopropyl-6-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues.
Comparison with Similar Compounds
2-Bromo-N-isopropyl-5-(trifluoromethyl)benzamide: Similar structure but with the trifluoromethyl group in a different position, leading to variations in reactivity and biological activity.
N-isopropyl-6-(trifluoromethyl)benzamide:
2-Chloro-N-isopropyl-6-(trifluoromethyl)benzamide: Chlorine instead of bromine, affecting the compound’s reactivity and interactions with biological targets.
Uniqueness: 2-Bromo-N-isopropyl-6-(trifluoromethyl)benzamide is unique due to the combination of bromine and trifluoromethyl groups, which confer distinct chemical and biological properties. The presence of these groups can enhance the compound’s stability, reactivity, and ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-bromo-N-propan-2-yl-6-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO/c1-6(2)16-10(17)9-7(11(13,14)15)4-3-5-8(9)12/h3-6H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXKTFJAPOXPMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC=C1Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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